Prostaglandin F2α Quant-PAK
Description
Properties
Origin of Product |
United States |
|---|
Eicosanoid Biosynthesis and Regulatory Mechanisms Overview in Research Contexts
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. tandfonline.comcreative-proteomics.com They are synthesized in nearly every tissue and act locally, regulating a vast range of biological functions. metwarebio.com The biosynthesis of eicosanoids is a complex process initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2. nih.govdergipark.org.tr Following its release, arachidonic acid is metabolized through three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. creative-proteomics.comdergipark.org.tr
The COX pathway is responsible for the production of prostanoids, which include prostaglandins (B1171923), thromboxanes, and prostacyclin. creative-proteomics.comdergipark.org.tr There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in maintaining physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. nih.gov The conversion of the COX product, prostaglandin (B15479496) H2 (PGH2), into specific prostaglandins is carried out by terminal prostaglandin synthases. nih.gov For instance, prostaglandin F synthase (PGFS) catalyzes the conversion of PGH2 to PGF2α. nih.gov
The LOX pathway leads to the synthesis of leukotrienes and lipoxins, which are primarily involved in inflammatory and immune responses. creative-proteomics.com The CYP pathway generates hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs), which also play roles in inflammation and other physiological processes. creative-proteomics.com The intricate interplay and regulation of these biosynthetic pathways are central to understanding the diverse biological effects of eicosanoids, including PGF2α.
Table 1: Key Enzymes in Prostaglandin F2α Biosynthesis
| Enzyme | Function | Pathway |
|---|---|---|
| Phospholipase A2 | Releases arachidonic acid from membrane phospholipids. nih.govdergipark.org.tr | Initial Step |
| Cyclooxygenase (COX-1 & COX-2) | Converts arachidonic acid to prostaglandin H2 (PGH2). nih.govnih.gov | Cyclooxygenase Pathway |
| Prostaglandin F Synthase (PGFS) | Catalyzes the reduction of PGH2 to PGF2α. nih.gov | Cyclooxygenase Pathway |
Historical and Current Trajectories in Prostaglandin F2α Research
The history of prostaglandin (B15479496) research dates back to the 1930s when human seminal fluid was observed to stimulate uterine contractions. wikipedia.org The active substance was named "prostaglandin" under the incorrect assumption that it originated from the prostate gland. wikipedia.org It wasn't until the 1960s that research into prostaglandins (B1171923) was reinitiated, leading to the identification and characterization of various prostaglandin families, including PGF2α. beefrepro.org A significant milestone was the report in 1969 of the first total synthesis of PGF2α by E.J. Corey. wikipedia.orgacs.org In 1971, it was discovered that aspirin-like drugs inhibit prostaglandin synthesis, and in 1982, the Nobel Prize in Physiology or Medicine was awarded to Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane for their research on prostaglandins. wikipedia.org
Early research on PGF2α focused on its potent luteolytic (corpus luteum degrading) and smooth muscle contractile properties. metwarebio.combeefrepro.org This led to investigations into its role in reproductive processes such as the estrous cycle, parturition (childbirth), and uterine contractility. metwarebio.comresearchgate.netjafs.com.ploup.com For instance, PGF2α released from the uterus is essential for inducing the regression of the corpus luteum in many species, a critical step for the initiation of a new reproductive cycle. bioscientifica.comnih.gov
Current research has expanded to explore the multifaceted roles of PGF2α in a wider range of physiological and pathological conditions. Studies are now investigating its involvement in:
Inflammation: PGF2α is recognized as a pro-inflammatory mediator, and its production is significantly increased during inflammatory processes. nih.govfrontiersin.org
Cardiovascular Disease: Research is exploring the role of PGF2α in blood pressure regulation, atherosclerosis, and other cardiovascular disorders. frontiersin.org Elevated levels of PGF2α metabolites have been associated with an increased risk of cardiovascular mortality. nih.gov
Cancer: The PGF2α signaling pathway has been implicated in cancer development and progression. nih.gov For example, PGF2α production is significantly higher in intestinal tissue from patients with familial adenomatous polyposis. nih.gov
Fibrosis: PGF2α/FP receptor signaling is being investigated for its role in inducing pulmonary fibrosis by promoting fibroblast proliferation and collagen production. mdpi.comjci.org
Neuroscience: The high expression of prostamide F2α, a related compound, in the central nervous system has prompted studies into its role as a nociceptive mediator. researchgate.net
Significance of Prostaglandin F2α Quantification in Mechanistic Biological Studies
Enzymatic Conversion from Arachidonic Acid
The initial and rate-limiting step in the biosynthesis of PGF2α is the release of arachidonic acid from the sn-2 position of membrane phospholipids (B1166683) by the action of phospholipase A2. Once liberated, arachidonic acid is made available as a substrate for the cyclooxygenase enzymes.
Arachidonic acid is converted into an unstable intermediate, Prostaglandin G2 (PGG2), through a dioxygenase reaction catalyzed by the cyclooxygenase (COX) enzymes. This is followed by a peroxidase reaction, also catalyzed by COX, which reduces PGG2 to another unstable intermediate, Prostaglandin H2 (PGH2).
There are two primary isoforms of the COX enzyme:
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that are involved in housekeeping functions.
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by various stimuli such as cytokines, growth factors, and tumor promoters. It is primarily responsible for the elevated prostaglandin production during inflammation.
Both COX-1 and COX-2 contribute to the generation of PGH2, which serves as the precursor for all prostanoids, including PGF2α. The relative contribution of each isoform to PGF2α synthesis can depend on the specific tissue and the physiological or pathological context.
PGH2 stands at a critical juncture in the prostanoid synthesis pathway. It is a highly unstable endoperoxide that is rapidly converted into various bioactive prostaglandins, including PGF2α, PGE2, PGD2, PGI2 (prostacyclin), and thromboxane (B8750289) A2 (TXA2). The specific prostanoid produced is determined by the downstream synthase or isomerase that is expressed in a particular cell type. The conversion of PGH2 into these different molecules is a key regulatory step that dictates the ultimate biological effect.
Specific Prostaglandin F Synthase (PGFS) Activities
The direct conversion of PGH2 to PGF2α is catalyzed by the enzyme Prostaglandin F synthase (PGFS). This process involves the reduction of the endoperoxide group of PGH2.
Several members of the aldo-keto reductase (AKR) superfamily of enzymes have been identified as possessing PGFS activity. These enzymes utilize NADPH as a cofactor to catalyze the reduction of PGH2. In humans, three specific AKR enzymes are known to be involved:
AKR1C1 (also known as 20α-hydroxysteroid dehydrogenase): This enzyme exhibits PGFS activity, converting PGH2 to PGF2α.
AKR1C2 (also known as type 3 3α-hydroxysteroid dehydrogenase): Similar to AKR1C1, this enzyme can also catalyze the formation of PGF2α from PGH2.
AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase): This is considered a major PGFS in the human uterus. It efficiently reduces PGH2 to produce PGF2α.
These enzymes can also reduce PGD2 to 9α,11β-PGF2, an isomer of PGF2α. The expression and activity of these AKR enzymes can vary significantly between different tissues, leading to tissue-specific patterns of PGF2α production.
In addition to the direct conversion from PGH2, PGF2α can also be synthesized from Prostaglandin E2 (PGE2) through the action of the enzyme PGE2-9-ketoreductase (PGE2-9-K). This enzyme catalyzes the reduction of the 9-keto group of PGE2 to a hydroxyl group, thereby forming PGF2α. This pathway represents an important alternative route for PGF2α synthesis, allowing for the conversion of one bioactive prostaglandin into another. The activity of PGE2-9-K can be regulated by various factors, providing another layer of control over the local concentrations of PGE2 and PGF2α.
Alternative Biosynthetic Routes from Other Prostaglandins
While the primary pathways for PGF2α synthesis involve the direct reduction of PGH2 or the conversion of PGE2, other routes have been described in research models. For instance, as mentioned, PGD2 can be converted to 9α,11β-PGF2 by AKR enzymes. Although this is an isomer, it underscores the potential for interconversion between different prostaglandin types, which can fine-tune the biological response in specific tissues. The interplay between these various biosynthetic pathways ultimately determines the net production of PGF2α in a given cellular environment.
Advanced Research Methodologies for Prostaglandin F2α Quantification and Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of eicosanoids, including PGF2α, offering superior selectivity and sensitivity compared to other methods like gas chromatography-mass spectrometry (GC-MS) and immunoassays. nih.gov
LC-MS/MS provides a powerful platform for the precise measurement of prostaglandins (B1171923) in various biological matrices. nih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, allowing for the accurate identification and quantification of PGF2α, even at the picogram level. researchgate.net The high selectivity of tandem mass spectrometry (MS/MS) minimizes interference from the complex biological matrix, ensuring that the detected signal is specific to the target analyte. caymanchem.com This is achieved by monitoring a specific precursor-to-product ion transition for PGF2α. For instance, the deprotonated molecule [M-H]⁻ of PGF2α at a mass-to-charge ratio (m/z) of 353.4 can be fragmented to produce a characteristic product ion at m/z 193.1, which is then used for quantification. uab.edu The sensitivity of modern LC-MS/MS methods allows for the detection of PGF2α at concentrations as low as a few picograms per milliliter, which is crucial given its low physiological levels. researchgate.net
A significant analytical challenge in PGF2α quantification is the presence of numerous isomers, such as 8-iso-prostaglandin F2α (8-iso-PGF2α), which have the same mass and similar mass spectrometric fragmentation patterns. nih.gov Since these isomers cannot be distinguished by MS/MS alone, their chromatographic separation is essential for accurate quantification. nih.govnih.gov Researchers have developed LC methods that can effectively separate PGF2α from its isomers, including 8-iso-PGF2α. nih.gov This separation is critical because isomers like 8-iso-PGF2α are important biomarkers of oxidative stress, and their accurate measurement is necessary to distinguish enzymatic and non-enzymatic lipid peroxidation pathways. nih.gov The chemical formula for both PGF2α and 8-iso-PGF2α is C20H34O5, resulting in an identical mass for their deprotonated parent ions (m/z 353.2334), making chromatographic resolution indispensable. nih.gov
To further enhance the specificity of PGF2α analysis, particularly in complex biological samples, Differential Mobility Spectrometry (DMS) can be integrated into the LC-MS/MS workflow. nih.gov DMS is a gas-phase separation technique that separates ions based on their size, shape, and charge. This provides an additional layer of separation orthogonal to both liquid chromatography and mass spectrometry. nih.gov The integration of DMS has been shown to significantly reduce chromatographic interferences, thereby improving the analytical specificity of PGF2α measurements. nih.gov This technology is particularly valuable for resolving isobaric species like PGF2α and 8-iso-PGF2α, which can be challenging to separate chromatographically. nih.gov By applying specific compensation voltages (CoV), DMS can selectively transmit one isomer while filtering out the other, allowing for their independent and simultaneous measurement without the need for lengthy chromatographic gradients. nih.gov This not only improves accuracy but also increases sample throughput by reducing analytical run times. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for PGF2α and Metabolites
Gas chromatography-mass spectrometry (GC-MS), particularly in tandem with MS/MS, represents a well-established and robust method for the quantification of PGF2α and its metabolites. nih.govresearchgate.net This technique requires a chemical derivatization step to convert the non-volatile prostaglandins into more volatile and thermally stable compounds suitable for gas chromatography. researchgate.netuab.edu Common derivatization procedures involve the formation of pentafluorobenzyl esters and trimethylsilyl (B98337) ethers. nih.gov
GC-MS/MS offers high sensitivity and specificity, often utilizing electron-capture negative-ion chemical ionization for enhanced detection of the derivatized analytes. nih.gov While powerful, GC-MS methods can be more laborious and time-consuming compared to LC-MS/MS due to the extensive sample preparation and derivatization required. nih.govnih.gov Nevertheless, it remains a valuable tool, particularly for comprehensive profiling of arachidonic acid metabolites. researchgate.net
| Parameter | LC-MS/MS | GC-MS/MS |
| Sample Volatility Requirement | Not required | Requires derivatization to increase volatility |
| Sample Preparation | Simpler, often direct injection after extraction | More complex, involves derivatization steps |
| Throughput | Generally higher | Can be lower due to sample preparation time |
| Primary Applications | High-throughput analysis, thermally labile compounds | Robust, well-established for volatile compounds |
Immunoassay-Based Quantification in Research Studies
Immunoassays, such as Enzyme Immunoassays (EIA) and Enzyme-Linked Immunosorbent Assays (ELISA), are widely used for the quantification of PGF2α in research settings due to their high throughput and cost-effectiveness. nih.gov
EIA/ELISA for PGF2α typically operates on the principle of competitive binding. cloud-clone.comcellbiolabs.comelabscience.com In this setup, a known amount of enzyme-labeled PGF2α competes with the unlabeled PGF2α in the sample for a limited number of binding sites on a PGF2α-specific antibody that is pre-coated onto a microplate. nih.govcloud-clone.com After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color is measured. cloud-clone.com The concentration of PGF2α in the sample is inversely proportional to the intensity of the color produced. cellbiolabs.com
Despite their advantages in terms of speed and cost, immunoassays for PGF2α have notable limitations. A primary concern is the potential for cross-reactivity with other structurally related prostaglandins and isomers, which can lead to an overestimation of the PGF2α concentration. nih.govuab.edu While some assays show low cross-reactivity, this remains a significant consideration. osu.edu Furthermore, immunoassays often have a narrower dynamic range compared to mass spectrometry-based methods and can be susceptible to matrix effects from the biological sample. nih.gov Therefore, while useful for screening large numbers of samples, results from immunoassays may require confirmation by a more specific method like LC-MS/MS. nih.gov
| Method | Principle | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection | High sensitivity, high specificity, can quantify multiple analytes | Higher equipment cost, requires skilled operators |
| GC-MS/MS | Gas chromatographic separation of derivatized analytes followed by mass-based detection | High sensitivity, robust, well-established | Requires derivatization, can be time-consuming |
| EIA/ELISA | Competitive antibody-antigen binding | High throughput, cost-effective, relatively simple | Potential for cross-reactivity, narrower dynamic range, matrix effects |
Optimization of Sample Preparation and Extraction Techniques for Biological Matrices
The accurate quantification of Prostaglandin (B15479496) F2α from biological samples such as plasma, urine, or tissue homogenates is critically dependent on the initial sample preparation and extraction steps. nih.govnih.gov These processes are designed to isolate the analyte of interest from interfering substances, concentrate it, and present it in a solvent compatible with the downstream analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govmdpi.com The primary goals are to achieve high recovery of PGF2α, minimize matrix effects, and ensure the stability of the analyte throughout the procedure. nih.gov
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a conventional sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. dmbj.org.rschromatographyonline.com For acidic lipids like PGF2α, optimizing LLE involves careful selection of the organic solvent and adjustment of the aqueous phase's pH to maximize the partitioning of the analyte into the organic layer. nih.govchromatographyonline.com
To ensure that PGF2α, an acidic compound, is in its neutral (protonated) form and thus more soluble in organic solvents, the pH of the biological sample is typically adjusted to be at least two pH units below its pKa. chromatographyonline.com This is often achieved by adding an acid, such as citric acid or hydrochloric acid, to the sample matrix. nih.govrndsystems.com
Commonly used organic solvents for PGF2α extraction include ethyl acetate (B1210297) and mixtures of hexane (B92381) and ethyl acetate. nih.govnih.gov The choice of solvent is critical and is guided by the polarity of the analyte, with the aim of matching the polarity of the solvent to that of PGF2α to ensure efficient partitioning. chromatographyonline.com
A notable advancement in LLE is the "phase separation" technique, which enhances extraction yield and provides a cleaner extract. This method often involves adding a salt, such as sodium phosphate (B84403), which induces the "salting-out" effect. nih.govdmbj.org.rsresearchgate.net This process decreases the solubility of the analyte in the aqueous phase and facilitates clearer separation of the organic layer from precipitated proteins and the aqueous phase, leading to a better-purified product for instrumental analysis. nih.govdmbj.org.rs One study demonstrated a significant increase in recovery when using a saturated sodium phosphate solution compared to water alone. dmbj.org.rs
Table 1: Comparison of Liquid-Liquid Extraction (LLE) Methodologies for Prostaglandin F2α and its Isomers
| Analyte | Biological Matrix | Extraction Method | Key Parameters | Reported Recovery/Efficiency |
|---|---|---|---|---|
| 8-iso-PGF2α | Human Plasma | Phase Separation LLE | Solvent: Ethyl ethanoate; Salting-out agent: Saturated NaH2PO4 | Improved extraction yield compared to standard LLE. nih.gov |
| Multiple Prostanoids (including PGF2α) | Human Serum / Cell Culture | Standard LLE | Solvent: Hexane–ethyl acetate (50:50, v/v); Acidification: 1 M citric acid | Not explicitly stated, but method was fully validated for accuracy. nih.gov |
| 8-iso-PGF2α | Human Saliva | Salt-out Assisted LLE | Details not specified, but method provided high recovery. nih.gov | High recovery and sensitivity achieved. nih.gov |
Solid-Phase Extraction (SPE) Approaches
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for purifying and concentrating PGF2α from complex biological fluids. nih.govthermofisher.com It offers advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the ability to process multiple samples simultaneously. thermofisher.comresearchgate.net The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a different solvent. thermofisher.com
The selection of the SPE sorbent is the most critical parameter. For PGF2α and its metabolites, reversed-phase sorbents are most common, with octadecyl-bonded silica (B1680970) (C18) being a popular choice. nih.govsigmaaldrich.com Mixed-mode polymers that combine reversed-phase and anion-exchange properties are also utilized, offering enhanced selectivity for acidic compounds. researchgate.netthermofisher.com
A typical SPE procedure for PGF2α includes the following steps:
Conditioning: The sorbent is treated first with an organic solvent (e.g., methanol) and then with an aqueous solution (e.g., water or a buffer) to activate the stationary phase. thermofisher.com
Sample Loading: The pre-treated biological sample is passed through the cartridge. Research has shown that including 1% formic acid in the loading mixture can significantly improve recoveries from complex matrices like urine and plasma to ≥90%. nih.govsigmaaldrich.com
Washing: An intermediate-strength solvent is used to rinse the cartridge, removing weakly bound impurities while the analyte of interest remains bound to the sorbent. nih.govthermofisher.com
Elution: A strong organic solvent, such as methanol (B129727) or a methanol-water mixture, is used to disrupt the analyte-sorbent interactions and elute the purified PGF2α for collection. nih.govthermofisher.comsigmaaldrich.com
Recent innovations include packed-fiber solid-phase extraction (PFSPE), which uses adsorbents like polystyrene nanofibers. This approach integrates extraction, purification, and elution into a single step, eliminating the need for solvent evaporation and reconstitution, thereby speeding up the analysis time. mdpi.com
Table 2: Overview of Solid-Phase Extraction (SPE) Approaches for Prostaglandin F2α and its Isomers
| Analyte(s) | Biological Matrix | SPE Sorbent | Key Optimization Steps | Reported Recovery |
|---|---|---|---|---|
| PGF2α, PGE2, and metabolites | Urine, Plasma, Tissue Homogenate | Octadecyl-bonded silica (C18) | Inclusion of 1% formic acid in the loading mixture. nih.govsigmaaldrich.com | ≥90% for most compounds. nih.govsigmaaldrich.com |
| 8-iso-PGF2α | Urine | Polystyrene (PS) nanofibers (PFSPE) | Optimized eluent (methanol) and volume (100 µL). mdpi.com | 95.3–103.8%. mdpi.comsemanticscholar.org |
| 8-iso-PGF2α | Sheep and Goat Plasma | Oasis® MAX μElution plates (mixed-mode polymer) | Method avoided evaporation and reconstitution steps. researchgate.net | Average recovery of 89%. researchgate.net |
Analytical Method Validation and Performance Metrics in Academic Research
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. gavinpublishers.com For the quantification of PGF2α in academic research, this involves a series of experiments to evaluate the method's performance and reliability. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as PGF2α-d4, is crucial to compensate for matrix effects and variations during sample preparation and injection. nih.govnih.gov
Key performance metrics evaluated during method validation include:
Linearity and Range: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing standards at several concentration levels. Linearity is typically confirmed if the coefficient of determination (R²) is greater than 0.99. nih.govnih.govresearchgate.net
Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often determined by analyzing quality control (QC) samples spiked with known concentrations of the analyte and is expressed as the percentage of the nominal concentration. nih.govnih.gov For bioanalytical methods, accuracy is generally expected to be within 85-115% (or 80-120% at the lower limit of quantification). nih.gov
Precision: This describes the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.govresearchgate.net A %CV of less than 15% is generally considered acceptable. nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, typically defined at a signal-to-noise ratio of 3:1. semanticscholar.orgnih.gov The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often defined at a signal-to-noise ratio of 10:1. semanticscholar.orgnih.gov These metrics are vital for studies involving trace levels of PGF2α.
Recovery: This is a measure of the efficiency of the extraction procedure. It is calculated by comparing the analytical response of an analyte extracted from a biological matrix to the response of a standard solution of the same concentration. mdpi.comresearchgate.net
Matrix Effect: This refers to the alteration of the analytical signal (suppression or enhancement) due to co-eluting components from the sample matrix. It is evaluated to ensure that the accuracy of the quantification is not compromised by the complexity of the biological sample. nih.govnih.gov
Table 3: Summary of Analytical Method Validation Parameters for PGF2α and its Isomers in Academic Research
| Analyte | Matrix | Analytical Method | Linearity (R²) | Accuracy (% of nominal) | Precision (%CV) | LOQ |
|---|---|---|---|---|---|---|
| 8-iso-PGF2α | Human Plasma | LC-MS/MS | >0.996 | 90.4% - 113.9% | <7% | 0.1 µg/L nih.govresearchgate.net |
| 8-iso-PGF2α | Human Saliva | LC-MS/MS | >0.995 | 89.7% - 113.9% | 2.3% - 5.4% | 25 ng/L nih.gov |
| PGF2α | Human Serum | UHPLC-MS/MS | >0.999 | Within ±15% | Within ±15% | 0.179 ng/mL nih.gov |
| 8-iso-PGF2α | Urine | PFSPE-HPLC-MS/MS | >0.9996 | 95.3% - 103.8% (as recovery) | <10% | 0.05 ng/mL mdpi.comsemanticscholar.org |
| 8-iso-PGF2α | Urine | LC-MS/MS | >0.99 | Within ±20% | Intra-day: 4.0-4.5%; Inter-day: 4.3-5.7% | 0.024 nmol/L researchgate.net |
| 8-iso-PGF2α | Sheep/Goat Plasma | UPLC-MS/MS | Not specified | Not specified | <15% | 20 pg/mL researchgate.net |
Physiological and Pathophysiological Roles of Prostaglandin F2α in Diverse Academic Research Models
Reproductive System Research
PGF2α is a key regulator of female reproductive cyclicity and pregnancy in numerous species. Its actions are mediated through the Prostaglandin (B15479496) F2α receptor (PTGFR), a G protein-coupled receptor that, upon activation, initiates a cascade of intracellular signaling events. Research across various animal models has been instrumental in dissecting the complex and often species-specific roles of this prostaglandin.
Luteolytic Mechanisms and Corpus Luteum Regulation in Animal Models
Prostaglandin F2α is widely recognized as the primary luteolysin in many non-primate mammals, responsible for the regression of the corpus luteum (CL) at the end of the estrous cycle if pregnancy does not occur. nih.gov This process, termed luteolysis, is essential for the initiation of a new cycle. frontiersin.orgnih.gov In domestic animals like cattle and goats, PGF2α is produced by the uterine endometrium and acts on the CL to induce both functional and structural regression. scielo.org.mxpsu.edu
Functional luteolysis is characterized by a rapid decline in progesterone (B1679170) secretion. nih.gov Studies in cattle have shown that following PGF2α administration, serum progesterone concentrations decrease significantly within hours, confirming the swift impact on the steroidogenic capacity of the CL. nih.gov This is followed by structural luteolysis, which involves the physical degradation of the luteal tissue through programmed cell death. frontiersin.orgnih.gov
Research in various ruminant models has elucidated several key mechanisms through which PGF2α orchestrates luteal demise:
Apoptosis: PGF2α is a potent inducer of apoptosis in luteal cells. frontiersin.orgnih.gov It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) apoptotic pathways. frontiersin.orgnih.gov In bovine models, an increase in the mRNA abundance of the pro-apoptotic gene BAX has been observed following PGF2α treatment. nih.gov
Endoplasmic Reticulum (ER) Stress and Autophagy: In goat luteal cells, PGF2α has been shown to induce ER stress, which in turn promotes apoptosis and activates autophagy. frontiersin.orgnih.gov This highlights a complex interplay between cellular stress responses and programmed cell death in the process of CL regression.
Signaling Pathway Modulation: The luteolytic signal of PGF2α is transduced through complex intracellular signaling cascades. In cattle, PGF2α treatment leads to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and the inhibition of the pro-survival AKT signaling pathway, both of which are implicated in the structural regression of the CL. nih.govresearchgate.net
Vascular Effects: PGF2α also exerts profound effects on the luteal vasculature. In vivo studies in cows have demonstrated an initial increase in blood flow followed by a sustained decrease, contributing to the ischemic environment that promotes luteal cell death. frontiersin.org
| Research Model | Key Luteolytic Mechanism | Observed Effect |
| Bovine (Cow) | Inhibition of AKT signaling | Decreased cell survival signals |
| Bovine (Cow) | Activation of STAT3 signaling | Promotion of apoptosis |
| Bovine (Cow) | Increased BAX expression | Induction of programmed cell death |
| Caprine (Goat) | Endoplasmic Reticulum Stress | Promotion of apoptosis and autophagy |
| Caprine (Goat) | Autophagy | Regulation of luteal cell apoptosis |
Ovulation and Follicular Development Dynamics in Primate and Bovine Models
While renowned for its luteolytic actions, PGF2α also participates in the periovulatory cascade of events that lead to follicular rupture and oocyte release. In both primate and bovine models, intrafollicular concentrations of prostaglandins (B1171923), including PGF2α, increase significantly leading up to ovulation. This increase is critical for the inflammatory-like processes that weaken the follicular wall, ultimately leading to its rupture.
In primates, the role of PGF2α in luteolysis is more debated, with evidence suggesting the CL itself may be a source of luteolytic PGF2α. nih.gov However, its involvement in ovulation is more clearly established. PGF2α contributes to the breakdown of the follicular apex by stimulating the activity of various enzymes, such as matrix metalloproteinases, which degrade the extracellular matrix of the follicular wall.
In bovine models, PGF2α is understood to be a crucial component of the ovulatory process. Its synthesis within the preovulatory follicle is stimulated by the luteinizing hormone (LH) surge. The localized action of PGF2α contributes to the increase in follicular blood flow and vascular permeability, as well as the dissociation of the cumulus-oocyte complex, all of which are essential for successful ovulation. While PGF2α is a key regulator of ovulation, its direct role in the broader dynamics of follicular development, such as the selection of a dominant follicle and the atresia of subordinate follicles, is less defined and appears to be secondary to the primary actions of gonadotropins and other ovarian growth factors.
Embryo Implantation and Uterine Receptivity in Porcine Models
In a notable departure from its luteolytic role in other species, PGF2α has been identified as a positive regulator of pregnancy establishment in pigs. nih.govbioscientifica.com During the period of maternal recognition of pregnancy in swine, the developing conceptuses secrete estrogens which redirect PGF2α secretion from the endometrium towards the uterine lumen (exocrine secretion) rather than towards the maternal circulation (endocrine secretion). bioscientifica.comresearchgate.net This prevents luteolysis and maintains the progesterone-producing corpora lutea. bioscientifica.com
Beyond this luteoprotective mechanism, luminal PGF2α actively promotes embryo implantation and uterine receptivity. Research using in vitro and in vivo porcine models has revealed several pro-implantation functions of PGF2α:
Trophoblast Proliferation and Adhesion: PGF2α stimulates the proliferation of porcine trophoblast cells and enhances their adhesion to extracellular matrix proteins, which are critical early steps in implantation. nih.govbioscientifica.com This action is mediated by the increased expression of the PGF2α receptor in the trophoblast during the implantation period. nih.govbioscientifica.com
Endometrial Remodeling and Angiogenesis: PGF2α promotes angiogenesis (the formation of new blood vessels) in the porcine endometrium, a vital process for establishing the placenta and ensuring adequate nutrient supply to the developing embryo. bioscientifica.comnih.gov It has been shown to increase the expression of key angiogenic factors like vascular endothelial growth factor A (VEGFA). bioscientifica.comnih.gov Furthermore, PGF2α upregulates the expression of genes involved in tissue remodeling, such as matrix metalloproteinase 9 (MMP9) and transforming growth factor β3 (TGFB3). bioscientifica.com
Gene Expression Modulation: Global gene expression studies have shown that PGF2α alters the expression of a suite of genes in porcine trophoblast cells that are involved in cell migration, cytoskeleton organization, and immune interactions, all of which are crucial for successful implantation. nih.govbioscientifica.com
| Porcine Model Component | PGF2α-Mediated Effect | Key Molecular Players |
| Trophoblast Cells | Increased Proliferation & Adhesion | MAPK1/3, Focal Adhesion Kinase (FAK) |
| Endometrium | Promoted Angiogenesis | Vascular Endothelial Growth Factor A (VEGFA) |
| Endometrium | Tissue Remodeling | Biglycan, MMP9, TGFB3, IL1α |
| Trophoblast Cells | Altered Gene Expression | Genes for cell migration, focal adhesion, etc. |
Role as a Pheromonal Signal in Aquatic Species Olfactory Systems
In a fascinating example of molecular exaptation, PGF2α, in addition to its hormonal functions, serves as a potent sex pheromone in several aquatic species, particularly fish. nih.govsemanticscholar.org Ovulated female fish release PGF2α and its metabolites into the water, creating a chemical plume that acts as a powerful attractant for mature, receptive males. semanticscholar.orgthefishsite.com
Studies in species like zebrafish and goldfish have demonstrated that PGF2α elicits specific courtship and reproductive behaviors in males. nih.govnih.gov This pheromonal communication is highly specific and crucial for synchronizing the reproductive behaviors of males and females. thefishsite.com
The perception of PGF2α as a pheromone is mediated by the olfactory system. thefishsite.com Research has identified specific olfactory receptors (ORs) in the male fish's olfactory epithelium that bind to PGF2α with high affinity and specificity. thefishsite.comnih.govresearchgate.net Notably, these are distinct from the hormonal prostaglandin receptors found in other tissues. thefishsite.com Upon binding, a dedicated neural circuit is activated, transmitting the signal from the olfactory sensory neurons to specific glomeruli in the olfactory bulb and then to higher brain centers that control courtship behavior. nih.gov The evolutionary history of this signaling pathway is complex; while it appears to have evolved over 200 million years ago, some fish lineages have lost the specific olfactory receptor, leading to divergent reproductive signaling strategies. nih.govsemanticscholar.org
Inflammatory and Immunomodulatory Processes
Beyond its roles in reproduction, PGF2α is a significant mediator of inflammation. Its production is often upregulated at sites of tissue injury or infection, where it contributes to the classic signs of inflammation.
Modulation of Immune Cell Function and Cytokine/Chemokine Output in Myometrial Cells
The initiation of human labor, both at term and preterm, is now widely considered an inflammatory event. frontiersin.orgnih.gov Prostaglandin F2α plays a central role in this process, not only as a potent stimulator of myometrial contractions but also as a modulator of the inflammatory milieu within the uterus. frontiersin.orgnih.gov
Studies using cultured human uterine smooth muscle (myometrial) cells have shown that PGF2α can significantly alter their secretome, promoting a pro-inflammatory environment that is conducive to the initiation of labor. nih.gov
Cytokine and Chemokine Production: PGF2α treatment of myometrial cells stimulates the increased output of several pro-inflammatory cytokines and chemokines. These include Interleukin-1β (IL-1β), Interleukin-6 (IL-6), CXCL8 (also known as IL-8), and CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). nih.govresearcher.life These molecules are responsible for recruiting immune cells to the uterus and amplifying the inflammatory cascade.
Signaling Pathway Activation: The pro-inflammatory effects of PGF2α in myometrial cells are mediated through the activation of multiple intracellular signaling pathways. These include the phospholipase C (PLC)/protein kinase C (PKC) pathway, as well as the Mitogen-Activated Protein Kinase (MAPK), NF-κB, and calcineurin/NFAT signaling pathways. frontiersin.orgnih.govnih.gov Activation of transcription factors like NF-κB is a key step, leading to the upregulation of genes encoding pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), which in turn leads to further prostaglandin synthesis in a positive feedback loop. frontiersin.orgnih.gov
This PGF2α-driven inflammatory amplification within the myometrium is believed to be a critical component of the uterine activation process, transforming the quiescent uterus of pregnancy into the contractile organ of labor. nih.gov
| Cytokine/Chemokine | Effect of PGF2α in Myometrial Cells | Associated Signaling Pathway(s) |
| Interleukin-1β (IL-1β) | Increased Output | ERK, NF-κB |
| Interleukin-6 (IL-6) | Increased Output | ERK, PI3K |
| CXCL8 (IL-8) | Increased Output | PI3K |
| CCL2 (MCP-1) | Increased Output | ERK, PI3K, NF-κB, NFAT |
| Tumor Necrosis Factor α (TNFα) | Decreased Output (in lower uterine segment cells) | Calcineurin/NFAT |
Contribution to Neuroinflammation and Demyelination in Mouse Models
Prostaglandin F2α (PGF2α) signaling has been implicated in the pathological processes of neuroinflammation and demyelination, particularly in mouse models designed to mimic multiple sclerosis. assaygenie.com Research utilizing the cuprizone-induced demyelination model, where mice are fed a diet containing 0.2% cuprizone (B1210641) for five weeks, has shed light on the role of the PGF2α/FP receptor pathway. assaygenie.com This model is known to induce significant demyelination, the activation of glial cells (astrocytes and microglia), and an increase in the expression of proinflammatory cytokines, leading to motor dysfunction. assaygenie.com
In this context, PGF2α/FP receptor signaling is suggested to be a contributor to these pathological events. assaygenie.com Studies have shown that the administration of a PGF2α FP receptor antagonist, AL-8810, can mitigate the effects of cuprizone exposure. assaygenie.com Treatment with AL-8810 was found to attenuate demyelination in the corpus callosum, reduce glial activation, and decrease the expression of the proinflammatory cytokine TNFα. assaygenie.comresearchgate.net Consequently, these molecular and cellular changes were associated with an improvement in motor function in the treated mice. assaygenie.com These findings suggest that the PGF2α/FP receptor signaling pathway actively participates in promoting glial activation, neuroinflammation, and the subsequent demyelination that results in motor deficits in this mouse model. assaygenie.com Therefore, the inhibition of the FP receptor could represent a potential therapeutic strategy for demyelinating diseases. assaygenie.comresearchgate.net
Table 1: Effects of FP Receptor Antagonist (AL-8810) in Cuprizone-Induced Demyelination Mouse Model
| Pathological Feature | Effect of Cuprizone Exposure | Effect of AL-8810 Administration |
|---|---|---|
| Demyelination | Severe | Attenuated assaygenie.com |
| Glial Activation | Increased | Attenuated assaygenie.com |
| TNFα Expression | Increased | Attenuated assaygenie.com |
| Motor Dysfunction | Present | Improved assaygenie.com |
Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
Prostaglandin F2α exerts its influence on inflammatory processes by modulating key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades. nih.gov At the cellular level, the binding of PGF2α to its cognate FP receptor initiates signaling cascades that result in the activation of the MAPK pathway. oup.com This activation has been demonstrated in various cell types, including bovine luteal cells and murine osteoblasts. oup.comnih.gov The classical MAPK pathway involves a phosphorylation cascade including Raf, MEK1, and ultimately the extracellular signal-regulated kinases ERK1 and ERK2 (p44mapk and p42mapk), which can translocate to the nucleus to regulate gene expression. nih.gov PGF2α has been shown to stimulate the phosphorylation and activation of each of these components. nih.gov
In addition to the MAPK pathway, PGF2α is involved in the activation of the NF-κB transcription factor, a pivotal mediator of inflammatory responses. nih.govnih.gov Research in human myometrial cells has shown that PGF2α-induced inflammation involves the activation of NF-κB. nih.gov Stimulation with PGF2α led to elevated mRNA levels of NF-κB-regulated cytokines and chemokines. nih.gov The activation of these pro-inflammatory pathways provides a mechanism through which PGF2α contributes to the expression of genes involved in inflammation. nih.govnih.gov
Fibrotic Remodeling in Experimental Models
Lung Fibrogenesis Attenuation in Murine Models
The PGF2α signaling pathway has been identified as a significant, TGF-β1–independent contributor to lung fibrogenesis in preclinical murine models of idiopathic pulmonary fibrosis (IPF). oup.com Studies using a genetic mouse model that expresses a disease-associated mutation in the surfactant protein C gene (IER-SftpcI73T) have been instrumental in elucidating this role. nih.govnih.gov These mice spontaneously develop an early alveolitis that transitions to fibrotic remodeling. oup.com
To investigate the specific contribution of PGF2α signaling, these fibrotic mice were crossed with a line deficient in the PGF2α receptor, known as the F-prostanoid receptor (FP or Ptgfr). oup.com The resulting offspring lacking the FP receptor (IER-SftpcI73T/FPr–/–) exhibited significant attenuation of the fibrotic phenotype. oup.com These mice showed reduced weight loss and a gene-dosage-dependent rescue from mortality when compared to their counterparts with functional FP receptors. oup.com Furthermore, at the endpoint of the studies, lungs from the FP receptor-null mice displayed 40-60% reductions in multiple key fibrotic endpoints, including soluble collagen content and fibrillar collagen deposition. This demonstrates that disrupting the PGF2α/FP receptor signaling pathway can substantially mitigate fibrotic remodeling in the lungs. nih.govoup.com
Table 2: Impact of FP Receptor Deletion on Fibrotic Endpoints in SftpcI73T Murine Model
| Outcome Measure | IER-SftpcI73T Mice (with FP Receptor) | IER-SftpcI73T/FPr–/– Mice (without FP Receptor) |
|---|---|---|
| Mortality | High | Rescued (Gene-dosage dependent) oup.com |
| Weight Loss | Significant | Attenuated oup.com |
| Fibrotic Endpoints | Severe Fibrosis | 40-60% Reduction |
| Soluble Collagen | Elevated | Reduced |
| Fibrillar Collagen | Elevated | Reduced |
Impact on Fibroblast Population Dynamics and Reprogramming
The mechanism by which PGF2α signaling drives lung fibrosis is closely linked to its impact on specific lung fibroblast populations. oup.com Single-cell RNA-sequencing (scRNAseq) analyses have revealed that the FP receptor (Ptgfr) is not uniformly expressed across all fibroblast types. oup.com Instead, its expression is predominantly found within adventitial fibroblasts. oup.com
In the context of lung injury and fibrosis, PGF2α signaling through the FP receptor appears to be crucial for the reprogramming of these adventitial fibroblasts. oup.com This signaling pathway drives them to adopt an "inflammatory/transitional" cell state. oup.comnih.gov This reprogramming and subsequent shift in fibroblast population dynamics are considered a key mechanistic step in the progression of fibrotic remodeling. oup.com When PGF2α/FP signaling is disrupted, as seen in FP receptor-deficient mice, the reprogramming of adventitial fibroblasts to this pro-fibrotic state is dependent on the Ptgfr receptor. nih.govoup.com This research mechanistically identifies a susceptible fibroblast subpopulation and highlights how PGF2α signaling alters their dynamics to promote fibrosis. oup.com
Cardiovascular System Research
Regulation of Vascular Tone and Constriction Mechanisms
In the cardiovascular system, PGF2α is recognized for its role in regulating vascular tone, primarily acting as a vasoconstrictor. It has been shown to cause constriction of pulmonary vessels and resistance arteries, which can lead to an increase in blood pressure.
Interestingly, research using genetically altered mouse models has revealed that the primary vasoconstrictor action of PGF2α is not mediated by its classical FP receptor. In studies on small or resistance arteries, the contractile responses evoked by PGF2α were unaltered in mice lacking the FP receptor (FP-/-). Instead, this vasoconstrictor activity appears to be derived from the activation of other prostanoid receptors, specifically the thromboxane-prostanoid (TP) receptor and the E prostanoid receptor-3 (EP3). This is supported by findings in rat lungs where a thromboxane (B8750289) receptor blocker fully inhibited the vascular response to PGF2α.
Table 3: Vascular Response to PGF2α in Genetically Altered Mice
| Mouse Model | Primary Receptors Present | Observed Response to PGF2α |
|---|---|---|
| Wild-Type (WT) | All (FP, TP, EP3, etc.) | Vasoconstriction / Pressor Effect |
| FP-/- | TP, EP3, etc. | Vasoconstriction / Pressor Effect (unaltered) |
| TP-/- / EP3-/- | FP, etc. | Dilation / Depressor Effect |
Induction of Cardiac Myocyte Hypertrophy and Arrhythmias in in vitro Models
Prostaglandin F2α (PGF2α) has been identified as a specific inducer of cardiac myocyte hypertrophy in in vitro research models. nih.gov Studies using neonatal rat cardiac ventricular myocytes demonstrated that exposure to PGF2α resulted in an increase in cell size and protein content. nih.gov The internal structure of the cells was also affected, with contractile fibrils organizing into parallel arrays. nih.gov Furthermore, the cultured myocytes tended to cluster and beat spontaneously following treatment with PGF2α. nih.gov
The hypertrophic response induced by PGF2α is associated with changes in gene expression. In cultured neonatal cardiocytes, PGF2α was shown to induce the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin. nih.gov When compared to other known hypertrophic factors, PGF2α's potency was intermediate, yet it induced a significantly higher level of ANF production, approximately 10-fold greater than other effectors. nih.gov The response is not limited to neonatal cells, as ventricular myocytes from adult rats also exhibited morphological changes and ANF production in response to PGF2α. nih.gov The mechanism of action appears to be receptor-mediated, as research has shown that a PGF2α receptor (Ptgfr) antagonist could reverse cardiomyocyte hypertrophy induced by angiotensin-II in in vitro models. researchgate.net
In addition to hypertrophy, PGF2α has been implicated in promoting arrhythmias in in vitro settings. nih.gov Studies on cultured neonatal rat cardiac myocytes have shown that PGF2α can contribute to arrhythmogenesis. nih.gov This pro-arrhythmic effect in cell culture models contrasts with some clinical investigations in humans where PGF2α was evaluated for potential anti-arrhythmic activity. nih.gov
| Research Model | Key Findings | Reference |
| Neonatal Rat Ventricular Myocytes | PGF2α induces increased cell size, protein content, organization of contractile fibrils, and spontaneous beating. | nih.gov |
| Neonatal Rat Ventricular Myocytes | PGF2α induces expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin. | nih.gov |
| Neonatal Rat Ventricular Myocytes | A PGF2α receptor antagonist (AL8810) reverted angiotensin-II-induced hypertrophy. | researchgate.net |
| Neonatal Rat Cardiac Myocytes | PGF2α promotes arrhythmias in culture. | nih.gov |
Skeletal Muscle Regeneration Studies and Prostaglandin F2α Involvement
Prostaglandin F2α plays a significant role in the growth and regeneration of skeletal muscle, as demonstrated in various research models. It is described as an endogenously-produced growth factor involved in anabolic processes. semanticscholar.org In vitro studies show that PGF2α and its analogues can augment the size of muscle cells. nih.gov This increase in myotube size is not primarily due to an enhancement of the initial fusion of cells to form myotubes, but rather from the recruitment and fusion of myoblasts with pre-existing multinucleated myotubes, a process known as myonuclear accretion. semanticscholar.orgnih.gov
The mechanism for this PGF2α-induced muscle growth involves its specific receptor, the FP receptor, and the activation of a calcium-regulated signaling pathway. nih.gov Research indicates that the nuclear factor of activated T cells (NFAT), a family of calcium-regulated transcription factors, is involved. nih.gov Specifically, the isoform NFATC2 is required for PGF2α-induced muscle cell growth. nih.govresearchgate.net Beyond promoting cell fusion, PGF2α has also been shown to increase protein synthesis in skeletal muscle cells. nih.gov The combined effect of activating both cell fusion and protein synthesis allows PGF2α to regulate the hypertrophy of skeletal muscle. nih.gov
The broader COX-pathway, from which PGF2α is derived, has been shown to be essential in the early stages of skeletal muscle regeneration. semanticscholar.org Its metabolites, including PGF2α, stimulate satellite cell proliferation, differentiation, and fusion in both animal and human models of muscle injury. semanticscholar.org
| Research Focus | Key Findings | Mechanism | Reference |
| Myotube Growth (in vitro) | PGF2α augments muscle cell size by enhancing the fusion of cells with existing myotubes. | Mediated through the FP receptor. | nih.gov |
| Cellular Signaling | PGF2α-induced growth is dependent on the NFATC2 transcription factor. | Activation of a calcium-regulated NFAT pathway. | nih.govresearchgate.net |
| Protein Metabolism | PGF2α increases protein synthesis in skeletal muscle cells. | Contributes to overall muscle hypertrophy. | nih.gov |
| Muscle Regeneration | COX-pathway metabolites (including PGF2α) stimulate satellite cell proliferation and differentiation. | Essential during early stages of regeneration. | semanticscholar.org |
Hair Follicle Cycle and Growth Regulation in Research Models
Prostaglandin F2α has been identified as a promoter of hair growth in various research models by modulating the hair follicle cycle. jddonline.comkjpp.net PGF2α is thought to exert its effects primarily by extending the anagen, or active growth phase, of the hair cycle. jddonline.com Studies in murine models have shown that PGF2α and its analogues can stimulate the conversion of hair follicles from the telogen (resting) phase to the anagen phase. researchgate.net
Research using an ex vivo organ culture model with human hair follicles has provided direct evidence of PGF2α's effects. nih.govfrontiersin.org In these studies, PGF2α stimulated the growth of hair fibers from both terminal and intermediate follicles. nih.govresearchgate.net The effect was more pronounced on intermediate hair follicles, which are a key target in hair loss disorders. nih.govfrontiersin.org Specifically, a 100 nM concentration of PGF2α stimulated hair fiber growth in intermediate follicles by 10.03%. nih.govfrontiersin.org Furthermore, PGF2α significantly prolonged the duration of the anagen phase in both types of follicles. nih.govresearchgate.net
The growth-promoting effects of PGF2α are mediated through its specific receptor, the FP receptor. nih.govfrontiersin.org This was confirmed in studies where the application of an FP receptor antagonist blocked the increase in hair fiber elongation caused by PGF2α. nih.govfrontiersin.org Immunohistochemistry has located the FP protein in the dermal papilla and connective tissue sheath of human hair follicles, which are critical regions for controlling hair growth. nih.govfrontiersin.org The role of prostaglandins in hair growth is complex, with different types having opposing effects; while PGF2α and PGE2 promote hair growth, PGD2 has been found to be inhibitory. researchgate.netfrontiersin.orgkoreascience.kr
| Research Model | Prostaglandin | Key Findings | Reference |
| Human Hair Follicle Organ Culture | PGF2α (100 nM) | Stimulated intermediate hair follicle fiber growth by 10.03% and terminal follicle growth by 4.93%. | nih.govfrontiersin.orgresearchgate.net |
| Human Hair Follicle Organ Culture | PGF2α | Significantly prolonged the anagen (growth) phase duration. | nih.govresearchgate.net |
| Human Hair Follicle Organ Culture | PGF2α + FP antagonist | The growth-stimulatory effects of PGF2α were blocked. | nih.govfrontiersin.org |
| Murine Models | PGF2α analogues | Induced the transition of hair follicles from the telogen to the anagen phase. | jddonline.comresearchgate.net |
Prostaglandin F2α Metabolites as Biomarkers of Oxidative Stress in Research
Metabolites of Prostaglandin F2α, particularly the F2-isoprostanes, are widely regarded in the scientific community as reliable biomarkers for assessing oxidative stress in vivo. nih.govahajournals.org Isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of polyunsaturated fatty acids, primarily arachidonic acid. mdpi.commdpi.com Their chemical stability and detectability in bodily fluids like urine and plasma make them useful clinical indicators. ahajournals.orgnih.govcellbiolabs.com
Elevated levels of F2-isoprostanes have been associated with a variety of diseases and conditions characterized by increased oxidative stress. ahajournals.org Research has documented increased formation of these biomarkers in patients with end-stage renal disease, hyperlipidemia, diabetes mellitus, hypertension, and obesity. ahajournals.orgnih.gov They have also been identified as a sensitive and independent risk marker for coronary heart disease. ahajournals.org
Among the F2-isoprostanes, 8-iso-prostaglandin F2α (8-iso-PGF2α) is considered the gold standard biomarker for detecting and quantifying lipid peroxidation resulting from chemical, non-enzymatic processes. nih.gov It is a stable product of arachidonic acid peroxidation that can be accurately measured. nih.govcellbiolabs.com The utility of 8-iso-PGF2α as a biomarker has been demonstrated in hundreds of animal and human studies, where its levels correlate with various diseases and exposures. nih.gov
One challenge in interpreting 8-iso-PGF2α levels is that it can also be produced through enzymatic pathways involving prostaglandin-endoperoxide synthases (PGHSs), which are often induced during inflammation. nih.gov To address this, the ratio of 8-iso-PGF2α to its enzymatically produced analogue, PGF2α, has been established as a quantitative method to distinguish between chemical (free radical-catalyzed) and enzymatic lipid peroxidation. nih.gov This ratio is highly sensitive to chemical lipid peroxidation and allows researchers to determine the relative contributions of each pathway. nih.gov For example, using this method, it was found that chemical lipid peroxidation accounted for only 3% of the total 8-iso-PGF2α in rat plasma, whereas in the plasma of human males, it accounted for over 99%. nih.gov
Urinary levels of 8-iso-PGF2α and its metabolite, 2,3-dinor-8-iso-PGF2α, have been shown to be significantly higher in smokers compared to non-smokers, further validating their role as indicators of in vivo oxidative damage. nih.gov
| Biomarker | Indication | Key Research Findings | Reference |
| 8-iso-Prostaglandin F2α | Gold standard for chemical lipid peroxidation | Levels are elevated in numerous diseases associated with oxidative stress (e.g., renal disease, CHD). | nih.govahajournals.orgnih.gov |
| 8-iso-PGF2α / PGF2α Ratio | Distinguishes chemical vs. enzymatic lipid peroxidation | Allows for quantitative assessment of the source of lipid peroxidation. | nih.gov |
| Urinary 8-iso-PGF2α | In vivo oxidative damage | Excretion rates are significantly higher in smokers than non-smokers. | nih.gov |
| Plasma 8-iso-PGF2α | Systemic oxidative stress | Significantly higher in patients with end-stage renal disease compared to healthy controls. | nih.gov |
Advanced Research Techniques and Emerging Directions in Prostaglandin F2α Studies
Gene Expression Profiling (qPCR, Microarray, scRNAseq) in Cellular and Tissue Models
The advent of high-throughput gene expression analysis has revolutionized our ability to understand the global transcriptional changes induced by PGF2α. Techniques such as quantitative PCR (qPCR), microarrays, and single-cell RNA sequencing (scRNAseq) are instrumental in identifying downstream target genes and uncovering novel biological pathways.
In a study involving buffalo cows, microarray analysis was employed to characterize alterations in gene expression within the corpus luteum following the administration of a luteolytic dose of PGF2α. nih.gov This analysis revealed significant expression changes in numerous immediate-early genes and transcription factors within just three hours of treatment. nih.gov Furthermore, the study identified modifications in the expression of genes associated with crucial cellular processes including cell-to-cell signaling, cytokine signaling, steroidogenesis, prostaglandin (B15479496) synthesis, and apoptosis. nih.gov
Another area of investigation has focused on the influence of PGF2α on circadian rhythms. Studies in Ptgfr-knockout mice have demonstrated altered expression patterns of clock genes. In the suprachiasmatic nucleus of these mice, a decrease in the expression of the clock gene Cryptochrome 1 (Cry1) was observed. nih.gov Moreover, significant alterations in the mRNA expression of Cry1, Cry2, and Period2 (Per2) were noted in the liver of these knockout mice, suggesting a role for PGF2α signaling in maintaining peripheral circadian clocks. nih.gov
Table 1: Key Gene Expression Changes Induced by Prostaglandin F2α
| Technique | Model System | Key Findings | Associated Genes |
|---|---|---|---|
| Microarray | Buffalo Cow Corpus Luteum | Changes in genes related to apoptosis, steroidogenesis, and signaling pathways. nih.gov | Immediate-early genes, transcription factors, genes for cytokine signaling. nih.gov |
| qPCR | Mouse Suprachiasmatic Nucleus and Liver | Alteration of clock gene expression cycles in Ptgfr-knockout mice. nih.gov | Cry1, Cry2, Per2. nih.gov |
Protein Expression and Activation Studies (Western Blotting, Immunofluorescence)
Investigating the proteomic response to PGF2α is crucial for understanding the functional consequences of its signaling. Western blotting and immunofluorescence are standard techniques used to quantify changes in protein levels and to visualize their subcellular localization and activation status.
Research on the bovine corpus luteum has utilized Western blotting to reveal the early effects of PGF2α on mitochondrial dynamics. These studies have shown that PGF2α treatment leads to a rapid, time-dependent increase in the phosphorylation of key mitochondrial fission proteins. For instance, a significant increase in the phosphorylation of Dynamin-related protein 1 (DRP1) at Ser616 was observed within one hour of PGF2α administration in vivo. unl.edu Similarly, in vitro studies on large luteal cells demonstrated that PGF2α promotes the phosphorylation of Mitochondrial Fission Factor (MFF) at Ser146. unl.edunih.gov
Immunofluorescence techniques have been used to visualize the expression of the PGF2α receptor (FP receptor) in various tissues. For example, immunohistochemical staining has confirmed the presence of the FP receptor in mouse hippocampus, providing spatial context to its potential neurological functions. thermofisher.com
Table 2: Prostaglandin F2α-Mediated Changes in Protein Expression and Activation
| Technique | Model System | Target Protein | Observed Effect |
|---|---|---|---|
| Western Blot | Bovine Corpus Luteum (in vivo) | DRP1 (pSer616) | 6.8-fold increase 1 hour post-treatment. unl.edu |
| Western Blot | Bovine Large Luteal Cells (in vitro) | MFF (pSer146) | 1.7-fold increase 1 hour post-treatment. unl.edunih.gov |
| Immunohistochemistry | Mouse Brain | FP Receptor | Expression detected in hippocampus. thermofisher.com |
In Vitro Cell Culture Models for Mechanistic Elucidation (e.g., Myometrial Cells, Fibroblasts, Ovarian Cells)
In vitro cell culture models are indispensable for dissecting the specific molecular mechanisms of PGF2α action in a controlled environment. By isolating specific cell types, researchers can directly assess the cellular responses to PGF2α without the confounding variables of a whole organism.
Studies using cultured bovine endometrial cells have helped to delineate cell-type-specific responses to inflammatory mediators that influence PGF2α production. It was demonstrated that tumor necrosis factor α (TNFα) stimulates PGF2α production in stromal cells, but not in epithelial cells, of the bovine endometrium. oup.com This highlights the importance of stromal-epithelial interactions in regulating uterine prostaglandin synthesis.
In the context of cell proliferation, classic studies using Swiss mouse 3T3 fibroblasts showed that PGF2α can initiate DNA synthesis and cell division. nih.gov This effect was significantly potentiated by the presence of insulin, indicating a synergistic interaction between these signaling pathways in regulating cell cycle progression. nih.gov
More complex 3D in vitro models are being developed to better mimic the tumor microenvironment. For instance, in ovarian cancer research, models incorporating cancer-associated fibroblasts (CAFs) are used to study the impact of stromal cells on tumor progression. nih.gov While not directly focused on PGF2α, these sophisticated models provide a relevant platform for future investigations into the role of PGF2α within the tumor microenvironment.
In Vivo Animal Models and Genetic Manipulation Strategies (e.g., Knockout Mice, Xenograft Models)
Animal models, particularly genetically engineered mice, are powerful tools for understanding the physiological and pathological roles of PGF2α in vivo.
The development of FP receptor knockout mice (Ptgfr−/−) has been instrumental in elucidating the functions of PGF2α signaling. These mice are unable to deliver normal fetuses at term, a phenotype linked to a lack of luteolysis and a failure to respond to oxytocin. usbio.net Furthermore, FP knockout mice exhibit lower blood pressure and reduced plasma renin levels compared to their wild-type counterparts, implicating the PGF2α-FP pathway in cardiovascular regulation. wikipedia.org
Xenograft models, where human cells or tissues are implanted into immunocompromised mice, are frequently used in cancer and endometriosis research. reactionbiology.commdpi.com A study on endometriosis utilized a xenograft mouse model to show that selective blockade of the FP receptor with the antagonist AL8810 led to a significant reduction in the number and size of endometriosis-like lesions. nih.gov This effect was associated with down-regulated expression of mediators involved in tissue remodeling (MMP9) and angiogenesis (VEGF). nih.gov
Development and Characterization of Selective Receptor Modulators for Research Use
The development of selective agonists and antagonists for the FP receptor is crucial for both therapeutic applications and as research tools to probe the function of the PGF2α pathway.
Several synthetic analogs of PGF2α act as selective FP receptor agonists, including fluprostenol, latanoprost, and cloprostenol. wikipedia.org Conversely, compounds like AL8810 have been characterized as selective FP receptor antagonists. frontiersin.org These modulators are essential for experimental studies. For example, in the endometriosis mouse model mentioned previously, the FP receptor agonist fluprostenol and the antagonist AL8810 were used to demonstrate the opposing effects of activating versus inhibiting the PGF2α pathway on lesion development. nih.gov The structural basis for ligand and G protein selectivity of the human FP receptor is also an active area of research, with cryo-electron microscopy structures providing insights that could guide the development of improved prostaglandin drugs. nih.gov
Table 3: Examples of Selective FP Receptor Modulators
| Compound | Type | Application in Research |
|---|---|---|
| Fluprostenol | Agonist | Used to selectively activate the FP receptor in experimental models. wikipedia.orgnih.gov |
| Latanoprost | Agonist | A selective FP receptor agonist used clinically and in research. wikipedia.orgnih.gov |
| AL8810 | Antagonist | Used to selectively block the FP receptor to study the effects of pathway inhibition. nih.govfrontiersin.org |
Exploration of Novel Binding Partners and Regulatory Factors
Beyond the FP receptor, research is beginning to uncover other proteins that interact with and modulate the PGF2α signaling pathway. Identifying these novel binding partners and regulatory factors is key to a more complete understanding of its biological roles.
A significant discovery in this area was the cloning and characterization of a PGF2α receptor-associated protein, now known as Prostaglandin F2 Receptor Negative Regulator (PTGFRN). nih.gov This protein was found to co-purify with the FP receptor and acts to inhibit the binding of PGF2α to its receptor. nih.govebi.ac.uk Expression of PTGFRN in cell lines reduces the number of available FP receptors, thereby negatively regulating the pathway. ebi.ac.uk More recently, PTGFRN has been identified as a potential target for antibody-drug conjugates in cancer therapy, as it is a transmembrane protein that can be internalized by cancer cells. nih.gov
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the complexity of PGF2α signaling, researchers are moving towards a systems biology approach, integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.orgomicstutorials.com This holistic approach allows for the construction of comprehensive network models that can reveal emergent properties of the system not apparent from the study of individual components. nih.govomicstutorials.com
For example, a multi-omics analysis combining metabolomics, transcriptomics, and proteomics was used to investigate the pathogenesis of Hirschsprung's disease. nih.gov While this study focused on Prostaglandin E2, it provides a powerful example of how such an integrated approach can identify novel pathways and therapeutic targets. nih.gov Applying similar multi-omics strategies to PGF2α research will be essential for creating a systems-level understanding of its function in both health and disease, enabling the identification of master regulators and the development of more targeted therapeutic interventions. nih.govucla.edu
Identification of Unexplored Biological Roles and Mechanistic Pathways
Prostaglandin F2α (PGF2α), a lipid mediator derived from arachidonic acid, has long been recognized for its fundamental roles in female reproductive physiology, including luteolysis and uterine muscle contraction. wikipedia.org However, the advent of advanced research techniques, particularly those enabling precise quantification such as mass spectrometry utilizing tools like the Prostaglandin F2α Quant-PAK, has propelled investigations into novel areas. caymanchem.com Researchers are now uncovering the broader involvement of PGF2α in a range of pathological and physiological processes, extending far beyond its classical functions. These emerging studies are identifying previously unexplored biological roles and elucidating the complex mechanistic pathways through which PGF2α exerts its effects.
Emerging Roles in Fibrosis and Tissue Remodeling
Recent evidence has strongly implicated PGF2α as a significant mediator in the pathogenesis of fibrosis, a condition characterized by excessive deposition of extracellular matrix that leads to organ dysfunction. nih.gov This pro-fibrotic role appears to be independent of the canonical transforming growth factor β1 (TGF-β1) pathway, suggesting a novel mechanistic route for therapeutic intervention. nih.gov
Pulmonary Fibrosis: In patients with Idiopathic Pulmonary Fibrosis (IPF), PGF2α is found in abundance in bronchoalveolar lavage fluid. nih.gov Furthermore, plasma concentrations of its stable metabolite, 15-keto-dihydro PGF2α, have been shown to correlate with the severity and prognosis of the disease, highlighting its potential as a biomarker. nih.gov
Cardiac Fibrosis: In the heart, PGF2α facilitates collagen synthesis in cardiac fibroblasts. This action is mediated through a distinct signaling cascade involving the F-prostanoid receptor (FP), protein kinase C (PKC), and the Rho kinase pathway. nih.gov
Research Findings on PGF2α in Idiopathic Pulmonary Fibrosis (IPF)
| Analyte | Sample Type | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Prostaglandin F2α | Bronchoalveolar Lavage Fluid | Found in abundant quantities in IPF subjects. | Suggests local production and involvement in lung pathology. | nih.gov |
| 15-keto-dihydro PGF2α (metabolite) | Plasma | Concentrations are increased and correlate with disease severity and prognosis. | Potential as a systemic biomarker for IPF progression. | nih.gov |
Involvement in Cardiovascular Homeostasis and Disease
The influence of PGF2α extends to the cardiovascular system, where it is involved in both physiological regulation and the development of disease. researchgate.net Studies have identified its role in blood pressure control and in the inflammatory processes that underlie conditions like atherosclerosis. researchgate.netresearchgate.net The primary mediator of these effects is the F prostanoid (FP) receptor, which is expressed in key tissues such as preglomerular arterioles and renal collecting ducts. researchgate.net The overproduction of PGF2α through the cyclooxygenase (COX) pathway contributes to vasoconstriction, which can lead to swelling and circulatory disruptions in inflammatory cardiovascular states. researchgate.net
Role in Parasitic Disease and Neuroinflammation
A novel and unexpected role for PGF2α has been discovered in the context of infectious diseases. Research has shown that the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, can enzymatically produce PGF2α. nih.gov This parasite-derived PGF2α is hypothesized to contribute to many of the symptoms of the disease, including fever, immunosuppression, and sleep disturbances. nih.gov
Investigators have purified and cloned a novel PGF2α synthase from the parasite, termed TbPGFS, which is phylogenetically distinct from its mammalian counterparts. nih.gov This discovery opens up a new avenue for understanding the host-parasite interaction and the pathogenesis of African trypanosomiasis.
Comparison of Trypanosomal and Mammalian PGF2α Synthase
| Feature | T. brucei PGF2α Synthase (TbPGFS) | Mammalian PGF Synthases | Reference |
|---|---|---|---|
| Phylogenetic Classification | Distinct from mammalian synthases. | Belong to the aldo-keto reductase (AKR) superfamily. | nih.gov |
| Substrate Conversion | Converts Prostaglandin H2 (PGH2) to PGF2α. | Converts PGH2 to PGF2α. | nih.gov |
| Pathogenic Role | Implicated in the symptoms of African trypanosomiasis. | Involved in inflammation, reproduction, and other physiological processes. | nih.gov |
Regulation of Intraocular Pressure
Within ophthalmology, research has pinpointed a critical role for PGF2α in maintaining normal intraocular pressure. A specific enzyme, Prostamide/prostaglandin F synthase (PM/PGFS), is dedicated to the biosynthesis of PGF2α in the eye. biorxiv.org Gene deletion studies in mice revealed that the absence of this enzyme leads to a significant elevation in intraocular pressure. biorxiv.org This finding suggests that PM/PGFS-derived PGF2α plays a crucial regulatory role, likely by constraining the influence of other prostanoids that raise intraocular pressure, such as Prostaglandin D2 (PGD2) and Thromboxane (B8750289) A2 (TxA2). biorxiv.org
Autocrine and Paracrine Functions in Early Embryonic Development
Beyond its role in maternal reproduction, PGF2α and its receptor (PTGFR) are actively involved in the earliest stages of life. Studies on bovine preimplantation embryos have demonstrated that PGF2α is produced by the embryos themselves and that its concentration changes as development progresses. nih.gov The expression of both the synthase and the receptor appears to be correlated with embryo quality, suggesting that PGF2α acts in an autocrine and paracrine manner to regulate key developmental processes before implantation. nih.gov For instance, higher concentrations of PGF2α were noted in the culture medium of higher-quality (early-cleaved) embryos by day 7 of development. nih.gov
PGF2α Production by Bovine Preimplantation Embryos
| Embryo Quality Group | Day of In Vitro Culture | PGF2α Concentration Change | Significance | Reference |
|---|---|---|---|---|
| Early-Cleaved (Higher Quality) | Day 2 to Day 7 | Significant Increase | Suggests a role in successful late preimplantation development. | nih.gov |
| Late-Cleaved (Lower Quality) | Day 2 to Day 7 | No Significant Difference | May indicate altered signaling pathways in lower-viability embryos. | nih.gov |
Q & A
Basic Research Questions
Q. What are the critical steps for quantifying Prostaglandin F2α (PGF2α) using the Quant-PAK in biological matrices?
- Methodological Answer :
- Sample Preparation : Use methanol-based protein precipitation to remove interferents. For lipid-rich matrices (e.g., plasma), solid-phase extraction (SPE) with C18 cartridges is recommended to isolate PGF2α .
- Isotope Dilution : Include Prostaglandin A2-d4 (PGA2-d4) as an internal standard to correct for matrix effects and recovery variations. PGA2-d4 has ≥99% deuterium substitution, ensuring minimal interference with endogenous PGF2α .
- LC-MS/MS Parameters : Optimize reverse-phase chromatography (C18 column, 2.1 × 100 mm, 2.6 µm) with a methanol/water gradient (0.1% formic acid). Use negative-ion electrospray ionization (ESI) for detection (quantifier ion: m/z 353.2 → 193.1 for PGF2α; m/z 357.2 → 197.1 for PGA2-d4) .
Table 1 : Example LC-MS/MS Parameters for PGF2α Quantification
| Parameter | Specification |
|---|---|
| Column | C18, 2.1 × 100 mm, 2.6 µm |
| Gradient | 40%–95% methanol in 8 min |
| Ionization | Negative ESI (-3.5 kV) |
| Collision Energy | 18 eV |
Q. How should Prostaglandin F2α Quant-PAK be stored and reconstituted to ensure stability?
- Methodological Answer :
- Storage : Store at -20°C in methyl acetate solution. Avoid freeze-thaw cycles, as repeated thawing degrades prostaglandins. Long-term stability (>1 year) is achievable at -80°C under argon gas .
- Solvent Exchange : To reconstitute in aqueous buffers (e.g., PBS), evaporate methyl acetate under nitrogen gas and immediately add the desired solvent (e.g., ethanol or DMSO). Vortex for 30 sec to ensure homogeneity .
Q. What validation criteria are essential for PGF2α assay reproducibility?
- Methodological Answer :
- Precision : Intra- and inter-day CVs <15% for low-abundance samples (e.g., urine or cerebrospinal fluid) .
- Accuracy : Spike-and-recovery tests using PGA2-d4 should yield 85–115% recovery in biological matrices .
- Linearity : Calibration curves (0.1–100 ng/mL) must have R² > 0.98. Use weighted (1/x) least-squares regression to account for heteroscedasticity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in PGF2α levels caused by isomer interference (e.g., 8-iso-PGF2α)?
- Methodological Answer :
- Chromatographic Separation : Use a longer gradient (e.g., 15 min) with a high-efficiency C18 column to resolve 8-iso-PGF2α (retention time: 6.2 min) from endogenous PGF2α (retention time: 7.1 min) .
- Isotopic Labeling : Synthesize custom deuterated isomers (e.g., Ent-8-iso-PGF2α-d9) as internal standards to quantify specific isomers .
- Oxidative Stress Controls : Measure F2-isoprostanes (e.g., 15-F2t-isoprostane) in parallel to distinguish enzymatic vs. non-enzymatic PGF2α production .
Q. What strategies mitigate matrix effects in PGF2α quantification when using the Quant-PAK?
- Methodological Answer :
- Ion Suppression Testing : Infuse PGF2α post-column during LC-MS/MS to identify ion suppression zones. Adjust gradient elution to avoid co-eluting interferents .
- Dilution Integrity : Validate 1:5–1:10 sample dilutions to reduce matrix complexity without compromising sensitivity .
- Alternative Internal Standards : Use structurally analogous isotopes (e.g., 20-hydroxy-PGF2α-d4) if PGA2-d4 shows cross-reactivity in specific tissues (e.g., renal medulla) .
Q. How can PGF2α Quant-PAK data be integrated with other lipidomic or proteomic datasets?
- Methodological Answer :
- Multi-Omics Alignment : Normalize PGF2α concentrations to total protein content (BCA assay) or creatinine levels (for urine). Use batch correction tools (e.g., ComBat) to harmonize cross-platform data .
- Pathway Enrichment : Map PGF2α levels to prostaglandin synthesis pathways (e.g., COX-1/2 activity) using tools like KEGG or Reactome. Correlate with proteomic markers (e.g., AKR1C3) linked to PGF2α metabolism .
Table 2 : Comparison of PGF2α Detection Techniques
| Technique | Sensitivity (LOD) | Throughput | Key Limitation |
|---|---|---|---|
| LC-MS/MS | 0.05 pg/mL | Moderate | High equipment cost |
| ELISA | 1.0 pg/mL | High | Cross-reactivity with isomers |
| GC-MS | 0.1 pg/mL | Low | Derivatization required |
Q. What experimental designs address PGF2α stability under varying physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- Stability Profiling : Incubate PGF2α in simulated physiological buffers (pH 4–9) at 37°C. Sample at 0, 6, 12, and 24 hr for LC-MS/MS analysis. Degradation >20% indicates need for stabilization (e.g., antioxidants like BHT) .
- In Vivo Modeling : Use knockout mice (e.g., FP receptor-deficient) to study PGF2α turnover rates. Compare wild-type vs. knockout metabolite profiles in timed urine collections .
Key Considerations for Data Interpretation
- Biological Relevance : PGF2α’s vasoconstrictive and luteolytic roles may confound correlations in non-reproductive tissues (e.g., brain or lung). Normalize to tissue-specific biomarkers (e.g., albumin for serum) .
- Ethical Compliance : Adhere to institutional guidelines for prostaglandin use. The Quant-PAK is strictly for research—not diagnostic or therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
